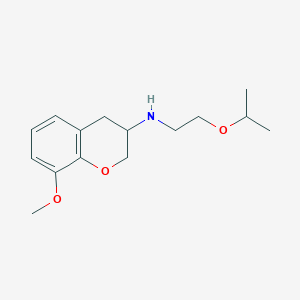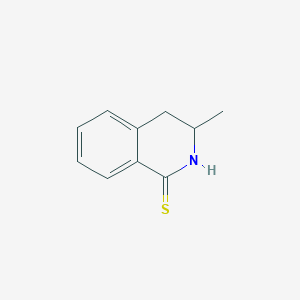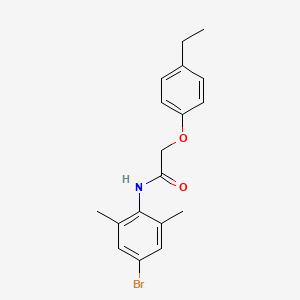
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as IMMA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. IMMA belongs to the family of chroman derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell survival and proliferation. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to activate the p38 MAPK and JNK signaling pathways, which are involved in the induction of apoptosis and cell cycle arrest. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response. In neurodegenerative diseases, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is also relatively non-toxic and has low side effects. However, there are also limitations to using (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in lab experiments, including its limited bioavailability and specificity. Further research is needed to optimize the delivery and targeting of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine to specific tissues and cells.
Zukünftige Richtungen
There are several future directions for research on (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One direction is to investigate the potential of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine and its analogs to identify more potent and specific compounds. Additionally, the development of novel delivery systems for (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine could enhance its bioavailability and targeting to specific tissues and cells. Overall, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has great potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves a multi-step process that begins with the preparation of 8-methoxy-3,4-dihydro-2H-chromen-3-amine, which is then reacted with isopropoxyethyl chloride to form the final product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Eigenschaften
IUPAC Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)18-8-7-16-13-9-12-5-4-6-14(17-3)15(12)19-10-13/h4-6,11,13,16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJFNTUIKWLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC1CC2=C(C(=CC=C2)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)

![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)


![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)